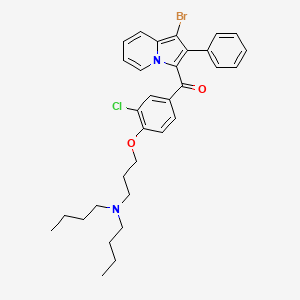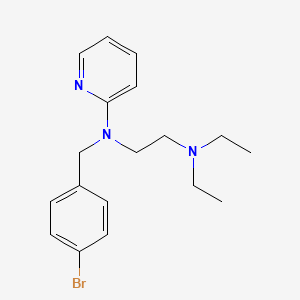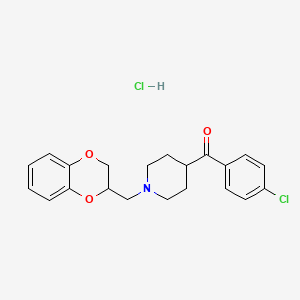
4-(1H-indol-5-yl)benzonitrile
Descripción general
Descripción
4-(1H-indol-5-yl)benzonitrile, also known as IBN-9, is a chemical compound that belongs to the class of indole-based compounds. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Conversion to 3-aminoindole-2-carbonitriles: A study by Michaelidou & Koutentis (2009) demonstrated the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into 3-aminoindole-2-carbonitrile and other compounds using triphenylphosphine, highlighting a process to create new indole derivatives (Michaelidou & Koutentis, 2009).
Biological Activities
- Evaluation as Aromatase Inhibitors: Lézé et al. (2008) synthesized a series of benzonitrile derivatives, including 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile, and evaluated their in vitro inhibitory activity against aromatase and 17alpha-hydroxylase-C17,20-lyase, identifying significant inhibitory effects (Lézé et al., 2008).
- Antimicrobial Activities: Research by Thirupathi et al. (2012) reported the synthesis of unsymmetrically substituted acrylonitriles and their antimicrobial activities, indicating potential applications in combating bacterial and fungal infections (Thirupathi et al., 2012).
Photophysical and Electrochemical Applications
- Coordination Polymers and Luminescence: A study by Song et al. (2009) explored the creation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers using benzonitrile derivatives, revealing insights into their structural properties and luminescence, suggesting potential applications in materials science (Song et al., 2009).
Anticancer Applications
- Selective Androgen Receptor Modulators: Aikawa et al. (2017) developed 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives as selective androgen receptor modulators, exhibiting potential therapeutic applications in treating diseases like muscle wasting and osteoporosis (Aikawa et al., 2017).
Additional Applications
- Xanthine Oxidase Inhibitors: Smelcerovic et al. (2015) examined the inhibitory activity of benzonitrile derivatives against xanthine oxidase, suggesting their potential in treating diseases related to oxidative stress (Smelcerovic et al., 2015).
- Electrochemiluminescent Devices: Research by Stagni et al. (2006) on ruthenium polypyridyl complexes containing benzonitrile derivatives highlighted their high electrochemiluminescence efficiency, indicating potential for use in electronic devices (Stagni et al., 2006)
Propiedades
IUPAC Name |
4-(1H-indol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRJJCEWJUVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399739 | |
| Record name | 4-(1H-indol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694533-08-9 | |
| Record name | 4-(1H-indol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



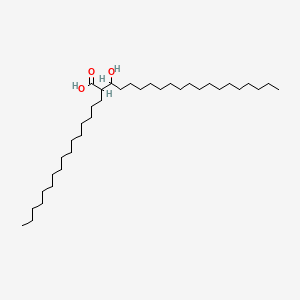
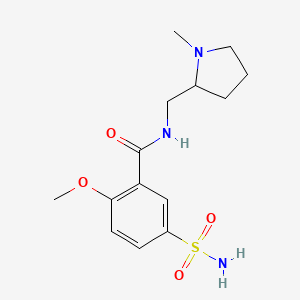
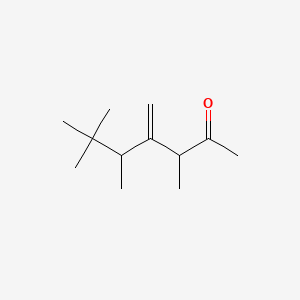
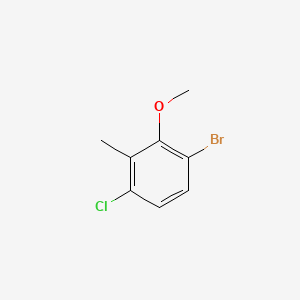
![4-[(4-Nitrophenyl)azo]-O-toluidine](/img/structure/B1622556.png)
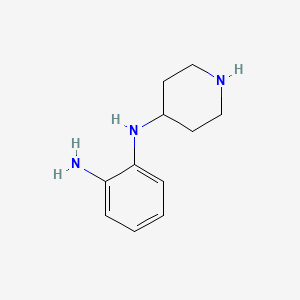

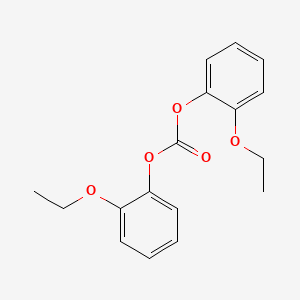
![2-(Acetamido)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid](/img/structure/B1622560.png)

